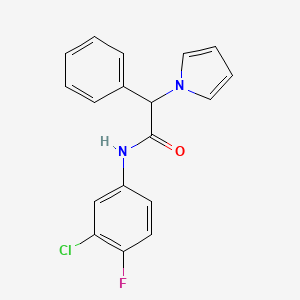

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

The compound N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is an acetamide derivative featuring a 3-chloro-4-fluorophenyl group attached to the nitrogen atom and a phenyl-pyrrole substituent on the α-carbon of the acetamide backbone. Acetamide derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities (critical for target binding) and tunable solubility profiles .

Key structural features influencing its behavior include:

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O/c19-15-12-14(8-9-16(15)20)21-18(23)17(22-10-4-5-11-22)13-6-2-1-3-7-13/h1-12,17H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBVZVMCZGQRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:

Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate acyl chloride with an amine.

Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where a chloro-fluorophenyl group is introduced onto the acetamide backbone.

Attachment of the Pyrrol-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.

Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on evidence:

Key Observations :

- Substituent Effects :

- Bond Length Variations :

Crystallographic and Hydrogen-Bonding Patterns

- N-(4-Bromophenyl)acetamide : Exhibits C–Br bond lengths of 1.8907 Å, shorter than bromine-containing heterocycles (1.91 Å), indicating stronger halogen interactions in the crystal lattice .

- N-(3-chloro-4-fluorophenyl)-2-phenylacetamide : Shows C–Cl bond lengths of 1.73 Å, consistent with typical C–Cl covalent bonds. Hydrogen-bonding networks involving the amide group stabilize the crystal structure .

- Pyrrole-Containing Analogs : The pyrrole ring in compounds like N-(4-Chloro-2-fluorophenyl)-2-[oxadiazolyl-pyrrolyl]acetamide introduces π-π stacking interactions, as observed in similar heterocyclic systems .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the fields of antibacterial and antiviral research. This article summarizes key findings from diverse sources regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.82 g/mol. The compound features a pyrrole ring, which is known for its biological significance, particularly in drug development.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrole derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 12.5 μg/mL |

In comparative studies, the compound showed more potent activity against Staphylococcus aureus than Escherichia coli, with MIC values lower than those of established antibiotics like ciprofloxacin .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Research indicates that derivatives of pyrrole exhibit efficacy against various viral strains:

| Viral Target | Efficacy |

|---|---|

| Herpes Simplex Virus (HSV) | Significant reduction in plaque formation by 69% at 0.5 mg/mL |

| Tobacco Mosaic Virus (TMV) | Effective inhibition at concentrations as low as 0.5 mg/mL |

These findings suggest that the compound may serve as a lead for developing new antiviral agents.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in bacterial and viral replication processes. The presence of the pyrrole moiety enhances its affinity for these targets, potentially leading to effective inhibition of pathogen growth.

Case Studies and Research Findings

Several case studies have examined the biological activity of similar compounds within the same structural class:

- Study on Pyrrole Derivatives : A study published in Drug Target Insights demonstrated that pyrrole derivatives exhibited significant antibacterial activity with MIC values comparable to traditional antibiotics .

- Antiviral Efficacy Research : Another study highlighted the antiviral potential of pyrrole-based compounds against HSV and TMV, showing promising results that warrant further investigation into their mechanisms and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.